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Compound of Interest

Compound Name:
Ethyl 4-chloro-8-cyanoquinoline-3-

carboxylate

Cat. No.: B1350530 Get Quote

An In-depth Technical Guide to Ethyl 4-chloro-8-
cyanoquinoline-3-carboxylate
Introduction: The Strategic Importance of a Versatile
Quinoline Scaffold
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized heterocyclic

compound belonging to the quinoline family. Quinoline scaffolds are privileged structures in

medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field

of antimalarials and kinase inhibitors.[1][2] This particular derivative is of significant interest to

researchers due to its strategically placed reactive sites: a chloro group at the 4-position, a

cyano group at the 8-position, and an ethyl ester at the 3-position. The chloro atom, in

particular, acts as an excellent leaving group, priming the molecule for nucleophilic aromatic

substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse

chemical moieties, making it a valuable building block for the synthesis of compound libraries

aimed at discovering novel drug candidates.[3] This guide provides a comprehensive overview

of its known physical and chemical properties, reactivity, and application-focused protocols.

Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and

biological systems. The data below has been aggregated from established chemical
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databases.

Property Value Source

IUPAC Name
ethyl 4-chloro-8-

cyanoquinoline-3-carboxylate
[4]

CAS Number 77173-67-2 [4][5][6]

Molecular Formula C₁₃H₉ClN₂O₂ [4][7]

Molecular Weight 260.67 g/mol [4][7]

Monoisotopic Mass 260.0352552 Da [4][8]

Boiling Point 398.2 °C at 760 mmHg [7]

Flash Point 194.6 °C [7]

Density 1.37 g/cm³ [7]

Refractive Index 1.624 [7]

XLogP3 2.8 [4]

InChI

InChI=1S/C13H9ClN2O2/c1-2-

18-13(17)10-7-16-12-8(6-15)4-

3-5-9(12)11(10)14/h3-

5,7H,2H2,1H3

[4]

SMILES
CCOC(=O)C1=C(C2=CC=CC(

=C2N=C1)C#N)Cl
[4][8]

Spectroscopic Profile: An Interpretive Analysis
While specific, published spectra for this exact molecule are not widely available, its structure

allows for a robust prediction of its spectroscopic characteristics based on well-established

principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals. The ethyl group will

present as a quartet around 4.5-4.6 ppm (for the -OCH₂-) and a triplet around 1.4-1.5 ppm

(for the -CH₃). The aromatic region (approximately 7.5-9.6 ppm) will display a complex

pattern of doublets and triplets corresponding to the protons on the quinoline core. The

proton at the 2-position, being adjacent to the nitrogen and the ester-bearing carbon, is

expected to be the most downfield-shifted aromatic proton.

¹³C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl (C=O)

around 164-168 ppm and the nitrile carbon (C≡N) around 115-120 ppm. The aliphatic

carbons of the ethyl group will appear upfield (~62 ppm for the -CH₂- and ~14 ppm for the -

CH₃). The remaining signals will correspond to the carbons of the quinoline ring system.

Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the compound's functional groups. Key

absorption bands would include:

~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching

vibration.

~1735-1720 cm⁻¹: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the

ethyl ester.[9]

~1600-1450 cm⁻¹: Multiple bands from the C=C and C=N stretching vibrations within the

aromatic quinoline ring.

~1250-1100 cm⁻¹: Strong C-O stretching vibrations from the ester group.[9]

~800-700 cm⁻¹: A band corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)
In a mass spectrum, the compound would exhibit a distinct molecular ion peak (M⁺) at m/z 260.

Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 262 will be

observed with an intensity approximately one-third of the M⁺ peak, confirming the presence of

a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such

as [M+H]⁺, have been calculated, which can aid in identification in advanced MS techniques.[8]
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Chemical Synthesis and Reactivity Profile
Plausible Synthetic Route
The synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate typically involves the

chlorination of its 4-hydroxy precursor. This transformation is a standard and high-yielding

reaction in quinoline chemistry, often employing phosphorus oxychloride (POCl₃) as both the

reagent and solvent.[10]

Synthesis Pathway

Ethyl 8-cyano-4-hydroxy-
quinoline-3-carboxylate

Heat (e.g., 100 °C)

Reagent

Phosphorus Oxychloride (POCl₃)

Ethyl 4-chloro-8-cyano-
quinoline-3-carboxylate (Product)

Chlorination

Work-up & Purification
(e.g., Neutralization, Extraction, Crystallization)

Isolation

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via chlorination.

Core Reactivity: The SNAr Reaction
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The primary utility of this compound in synthetic chemistry stems from the reactivity of the C4-

Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester

group activates the 4-position towards Nucleophilic Aromatic Substitution (SNAr). This allows

the chlorine atom to be readily displaced by a wide range of nucleophiles, including:

Amines (primary and secondary)

Alcohols/Phenols (alkoxides/phenoxides)

Thiols (thiolates)

This reactivity is the cornerstone of its use as a scaffold, enabling the creation of diverse

molecular architectures for screening in drug discovery programs.

Experimental Protocol: SNAr with an Amine
Nucleophile
This section provides a representative, field-proven protocol for the SNAr reaction, a critical

workflow for utilizing this compound.

Objective: To synthesize an Ethyl 4-(arylamino)-8-cyanoquinoline-3-carboxylate derivative.

Materials:

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (1.0 eq)

Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

Base (optional, for weakly nucleophilic amines): Potassium Carbonate (K₂CO₃) (1.5 eq)

Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged

with Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (1.0 eq) and the aniline derivative
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(1.1 eq).

Causality: Using a slight excess of the nucleophile ensures the complete consumption of

the starting material. The vessel must be dry to prevent hydrolysis of the starting material

or product.

Solvent Addition: Anhydrous DMF is added to dissolve the reactants.

Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and

facilitates the SNAr mechanism without interfering with the reaction.

Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere and

stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or

LC-MS.

Causality: Heating provides the necessary activation energy for the reaction. An inert

atmosphere prevents potential side reactions with atmospheric oxygen or moisture at

elevated temperatures.

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured

into ice-water.

Causality: This step precipitates the solid product, which is generally insoluble in water,

while the DMF and any inorganic salts remain in the aqueous phase.

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with

water, and then a cold non-polar solvent like diethyl ether to remove non-polar impurities.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,

ethanol, ethyl acetate) or by column chromatography.

Causality: Filtration isolates the crude product. Washing removes residual solvent and

impurities. Recrystallization or chromatography yields the final product in high purity.
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SₙAr Experimental Workflow

1. Combine Reactants
(Quinoline + Nucleophile)

in Solvent (DMF)

2. Heat under N₂

(80-100 °C)
Monitor by TLC/LC-MS

3. Cool & Precipitate
in Ice-Water

4. Filter & Wash
5. Recrystallize or

Column Chromatography
Pure Product

Click to download full resolution via product page

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Development
The true value of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate lies in its role as a versatile

intermediate. The quinoline core is a well-established pharmacophore. By modifying the 4-

position through the SNAr reaction, researchers can rapidly generate analogues to probe

structure-activity relationships (SAR).

Kinase Inhibitors: Many EGFR and HER-2 inhibitors feature a 4-anilinoquinoline core.[11]

This compound is an ideal starting point for synthesizing such molecules, where the aniline

moiety can be varied to optimize binding affinity and selectivity.

Antimalarial Agents: The 4-aminoquinoline structure is central to drugs like chloroquine. This

scaffold allows for the exploration of new derivatives to combat resistant strains of

Plasmodium falciparum.[1]

Other Therapeutic Areas: Functionalized quinolines have shown promise as antibacterial,

antiviral, and anticancer agents, making this building block relevant across a wide spectrum

of therapeutic research.[2]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is associated with the following

hazards:

H302: Harmful if swallowed.[4]
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H312: Harmful in contact with skin.[4]

H332: Harmful if inhaled.[4]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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